REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[Cl:10].[C:11]([CH2:13][C:14](=[O:16])[CH3:15])#[N:12].[Na].CC(C)([O-])C.[Na+].[I-].[Na+]>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.COCCOCCOC.COCCOC>[C:11]([CH:13]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[Cl:10])[C:14](=[O:16])[CH3:15])#[N:12] |f:1.2,3.4,5.6,8.9.10,^1:16|
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Name
|
|
Quantity
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120 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)Cl
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Name
|
|
Quantity
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62.6 g
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Type
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reactant
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Smiles
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C(#N)CC(C)=O.[Na]
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Name
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|
Quantity
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114.6 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
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81.2 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
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|
Quantity
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90 mL
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Type
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solvent
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Smiles
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COCCOC
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Name
|
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Quantity
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230 mL
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Type
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solvent
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Smiles
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COCCOCCOC
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Name
|
|
Quantity
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480 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
426 mg
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
1.99 g
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Type
|
catalyst
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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COCCOCCOC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to obtain a suspension
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Type
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STIRRING
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Details
|
was stirred for about 30 minutes at 110° C.
|
Duration
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30 min
|
Type
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DISSOLUTION
|
Details
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to dissolve
|
Type
|
ADDITION
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Details
|
This solution was dropped into the above suspension
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Type
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TEMPERATURE
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Details
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The mixture was warmed to 110 to 115° C. of internal temperature
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Type
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STIRRING
|
Details
|
stirred for 7 hours
|
Duration
|
7 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
|
WASH
|
Details
|
washed with an aqueous solution of sulfuric acid (concentrated sulfuric acid 101 g/water 660 mL)
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Type
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WASH
|
Details
|
The organic layer was washed with 10% saturated aqueous solution of sodium chloride (360 mL) twice
|
Type
|
ADDITION
|
Details
|
Activated charcoal (3.6 g) was added to the organic layer
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Type
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STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with ethyl acetate (240 mL)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(C)=O)C1=C(C=C(C=C1)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 971.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 801.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |